molecular formula C8H12O3 B8659904 Cyclopropylmethyl 3-oxobutanoate CAS No. 86780-84-9

Cyclopropylmethyl 3-oxobutanoate

Cat. No. B8659904
CAS RN: 86780-84-9
M. Wt: 156.18 g/mol
InChI Key: FMUYIGXRJZYUOR-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 3-oxobutanoate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopropylmethyl 3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropylmethyl 3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86780-84-9

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

cyclopropylmethyl 3-oxobutanoate

InChI

InChI=1S/C8H12O3/c1-6(9)4-8(10)11-5-7-2-3-7/h7H,2-5H2,1H3

InChI Key

FMUYIGXRJZYUOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCC1CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

0.1 g of sodium hydride (50%) was added to 25 g of cyclopropylmethanol and then 29 g of diketene was added dropwise thereto at a temperature of 50° to 60° C. with stirring. After completion of the addition, the mixture was heated at that temperature for 1 hour. The resulting oil was distilled under reduced pressure to obtain 50 g (93% yield) of cyclopropylmethyl acetoacetate as a colorless oil having a boiling point of 78° C. (4 mmHg).
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 13.2 g (179 millimole) of cyclopropyl-carbinol dissolved in 18.1 g (179 millimole) of triethylamine was slowly added 14 ml (179 millimole) of diketene at 0° C. The mixture was stirred at 0° C. for 10 minutes and at room temperature for 30 minutes, diluted with 3% aqueous HCl solution and extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated under the reduced pressure to obtain 24 g of cyclopropylmethyl acetoacetate as an oil.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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